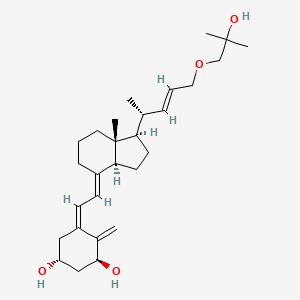

22-Ene-25-oxavitamin D

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H44O4 |

|---|---|

Molecular Weight |

444.6 g/mol |

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-5-(2-hydroxy-2-methylpropoxy)pent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C28H44O4/c1-19(8-7-15-32-18-27(3,4)31)24-12-13-25-21(9-6-14-28(24,25)5)10-11-22-16-23(29)17-26(30)20(22)2/h7-8,10-11,19,23-26,29-31H,2,6,9,12-18H2,1,3-5H3/b8-7+,21-10+,22-11-/t19-,23-,24-,25+,26+,28-/m1/s1 |

InChI Key |

UTQJAZIBQHXRAF-YPJMBWJDSA-N |

Isomeric SMILES |

C[C@H](/C=C/COCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |

Canonical SMILES |

CC(C=CCOCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Synonyms |

22-ene-25-oxa-vitamin D 22-ene-25-oxavitamin D ZK 156979 ZK-156979 ZK156979 |

Origin of Product |

United States |

Chemical Synthesis and Medicinal Chemistry Approaches

General Synthetic Strategies for Vitamin D Analogues

The synthesis of vitamin D analogues is a complex challenge due to the molecule's numerous chiral centers and its sensitive triene system. symeres.com Over the years, several general strategies have been established, with convergent synthesis being the most prevalent and versatile approach. pnas.orgnih.govchemrxiv.org This strategy involves the independent synthesis of two key fragments—the A-ring and the CD-ring/side chain—which are then coupled together in a late-stage step.

This modular approach offers significant flexibility, allowing for the separate modification of each fragment before their union. endotherm-lsm.com The most common coupling reactions employed in convergent syntheses include:

Wittig-Horner Reaction: This is a widely used method that involves the condensation of an A-ring phosphine (B1218219) oxide with a CD-ring ketone (often referred to as Grundmann's ketone or a derivative thereof). nih.govnih.gov This reaction is highly effective for constructing the C6-C7 bond and forming the characteristic triene system of vitamin D.

Julia Olefination: This method utilizes the reaction of an A-ring ketone with a CD-ring/side chain sulfonyl-stabilized carbanion to form the central double bond. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry has introduced powerful palladium-catalyzed reactions into the vitamin D field. These include Suzuki, Sonogashira, and Negishi couplings, which offer efficient ways to connect the A-ring and CD-ring fragments, often under mild conditions. endotherm-lsm.comresearchgate.net For instance, a Suzuki coupling can be used to join an A-ring boronate with a CD-ring vinyl bromide. endotherm-lsm.com

The choice of strategy depends on the specific modifications desired in the final analogue and the scalability of the process. For many analogues, the starting material for the CD-ring fragment is the readily available Inhoffen-Lythgoe diol, which is derived from vitamin D2. nih.govnih.gov

Table 1: Comparison of Common Convergent Synthesis Coupling Reactions

| Coupling Reaction | A-Ring Fragment | CD-Ring Fragment | Key Features |

|---|---|---|---|

| Wittig-Horner | Phosphine Oxide | Ketone | Highly reliable; widely used for various analogues. nih.govnih.gov |

| Julia Olefination | Ketone | Phenylsulfone | Provides good yields for alkene formation. nih.gov |

| Suzuki Coupling | Alkenyl Boronate | Vinyl Bromide/Triflate | Palladium-catalyzed; mild reaction conditions. endotherm-lsm.comresearchgate.net |

| Sonogashira Coupling | Cyclic Alkyne | Vinyl Triflate | Palladium/Copper-catalyzed; forms C-C triple bonds. endotherm-lsm.comnih.gov |

Specific Methodologies for 22-Ene-25-Oxavitamin D and Related Compounds

The synthesis of this compound requires the specific construction of a side chain containing an ether linkage at position 25 and a double bond at position 22. While a direct synthesis for this exact compound is not extensively detailed in the literature, its assembly can be inferred from established methods for creating oxa- and ene-analogues.

A convergent approach would be the most logical pathway. The synthesis would begin with the preparation of a modified CD-ring ketone that already incorporates the 22-ene-25-oxa side chain.

The construction of such a side chain has been described for related oxa-analogues. For example, the synthesis of a 25-hydroxy-22-oxavitamin D3 side chain involves building the ether linkage and terminal alcohol functionality onto the CD-ring core. fao.org Similarly, for 23-oxa analogues, the side chain is constructed on the CD-ring synthon before coupling. nih.gov This typically involves:

Starting with a suitable CD-ring precursor, such as an aldehyde derived from the Inhoffen-Lythgoe diol. birmingham.ac.uk

Elongating the side chain using standard organic reactions to introduce the necessary carbon atoms.

Forming the ether linkage (the "oxa" component) and the double bond (the "ene" component) at the appropriate positions.

Oxidizing the C8-hydroxyl group to yield the final CD-ring ketone.

Once the CD-ring fragment with the complete 22-ene-25-oxa side chain is synthesized, it is coupled with a suitable A-ring synthon, such as an A-ring phosphine oxide, via a Wittig-Horner reaction to yield the final target molecule. birmingham.ac.uk

Stereochemistry is of paramount importance in the synthesis of vitamin D analogues, as the biological activity is highly dependent on the three-dimensional arrangement of its functional groups, particularly the hydroxyl groups on the A-ring and the conformation of the side chain. nih.govresearchgate.net

A-Ring Stereochemistry: The stereocenters at C1 and C3 are crucial for binding to the vitamin D receptor (VDR). Convergent synthesis allows for the use of A-ring synthons where this stereochemistry is pre-defined. Chiral pool starting materials, such as (-)-quinic acid, are often used to ensure the correct configuration. nih.gov

Side Chain Stereochemistry: The configuration at C20, which dictates the orientation of the side chain relative to the CD-rings, can influence biological potency. Syntheses of analogues with both natural (R) and unnatural (S) configurations at C20 have shown that the (R)-isomers often exhibit higher potency. nih.gov The stereochemistry of the C22-C23 double bond (E or Z) in "ene" analogues is also critical and is typically controlled by the choice of olefination reaction conditions. acs.org For this compound, controlling the geometry of the double bond would be a key synthetic challenge.

Design Principles for Vitamin D Side Chain Modifications

The rationale behind synthesizing analogues like this compound lies in the desire to create compounds with selective biological actions. The side chain of vitamin D plays a crucial role in its metabolic deactivation and in stabilizing its interaction with the VDR. mdpi.com By modifying the side chain, medicinal chemists aim to alter these properties to achieve a more desirable therapeutic profile. mdpi.com

Introducing a heteroatom, such as oxygen (to create an "oxa" analogue), into the side chain is a common strategy to modify the compound's metabolic stability and receptor affinity. mdpi.com

Metabolic Resistance: The primary pathway for deactivating calcitriol (B1668218) involves hydroxylation at C24 and C23 by the enzyme CYP24A1. researchmap.jp Replacing a carbon atom in the side chain with an oxygen atom, for example at C22 or C23, can block this metabolic pathway, thereby increasing the compound's biological half-life. nih.govnih.gov

Modulating VDR Affinity: The introduction of an oxygen atom can also significantly reduce the analogue's affinity for the VDR. nih.gov While this might seem counterintuitive, a lower binding affinity can be beneficial. It often correlates with reduced calcemic activity, helping to separate the desired anti-proliferative or immunomodulatory effects from the unwanted effects on calcium levels. nih.govnews-medical.net

The incorporation of double (alkene) or triple (alkyne) bonds into the side chain is primarily aimed at restricting its conformational flexibility. nih.gov The natural vitamin D side chain is highly flexible, and it is believed that it adopts a specific conformation upon binding to the VDR.

By introducing a rigid structural unit like a double bond (as in the "22-Ene" designation), the number of possible conformations is reduced. nih.gov This "locking" of the side chain can pre-organize it into a shape that is more favorable for VDR binding or, conversely, one that is less favorable. This strategy allows chemists to probe the optimal side-chain conformation required for specific biological activities and can lead to analogues with enhanced potency or selectivity. nih.gov

Table 2: Rationale for Side Chain Modifications

| Modification Type | Example | Primary Design Goal(s) | Expected Outcome |

|---|---|---|---|

| Heteroatom Introduction | 23-Oxavitamin D | Block metabolic hydroxylation; Reduce VDR affinity. nih.govnih.gov | Increased half-life; Reduced calcemic activity. |

| Alkene/Alkyne Introduction | 22-Ene-vitamin D | Restrict side chain conformational mobility. nih.govnih.gov | Enhanced selectivity for specific biological actions. |

Molecular Mechanisms of Action

Vitamin D Receptor (VDR) Interactions and Binding Kinetics

The biological functions of 22-Ene-25-oxavitamin D are initiated by its binding to the VDR, a ligand-activated transcription factor belonging to the nuclear receptor superfamily. direct-ms.orgscienceopen.comresearchgate.net This initial interaction is the gateway to the compound's genomic effects. The binding event triggers a cascade of molecular processes, including conformational changes in the receptor and heterodimerization with the Retinoid X Receptor (RXR). researchgate.netnih.gov

The affinity of a ligand for the VDR is a critical determinant of its potency. While this compound is a potent modulator of immune function, its binding affinity for the VDR is reported to be slightly reduced compared to the natural ligand, calcitriol (B1668218). wiley.comnih.gov This characteristic is a key feature of many synthetic vitamin D analogs, which aim to dissociate immunomodulatory effects from calcemic effects. The modification in the side chain, specifically the introduction of a double bond at position 22 and an oxygen atom at position 25, is responsible for this altered binding kinetic. researchgate.net

Below is a comparative overview of the VDR binding affinity.

| Compound | Relative VDR Binding Affinity (Compared to Calcitriol) | Primary Molecular Feature |

|---|---|---|

| 1,25-Dihydroxyvitamin D₃ (Calcitriol) | 100% (Reference) | Natural high-affinity VDR ligand |

| This compound (ZK156979) | Slightly reduced | Synthetic analog with modified side chain |

Upon binding a ligand, the VDR undergoes a significant conformational change. researchgate.net This structural rearrangement is crucial for subsequent protein-protein interactions. The ligand enters a predominantly hydrophobic pocket within the VDR's ligand-binding domain (LBD). iiarjournals.org This binding event stabilizes the receptor's structure, particularly the activation helix (H12), into a transcriptionally active conformation. This repositioning of H12 creates a surface that is recognized by and allows for the recruitment of coactivator proteins, while simultaneously leading to the dissociation of corepressor molecules. researchgate.net While specific crystallographic data for this compound complexed with the VDR are not detailed in the available literature, its action as a VDR agonist implies it induces a functionally active conformation similar to that caused by calcitriol. researchgate.netiiarjournals.org

The ligand-activated VDR forms a heterodimer with the Retinoid X Receptor (RXR), another member of the nuclear receptor superfamily. nih.govresearchgate.net This VDR-RXR complex is the functional unit that binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. nih.govnih.gov The formation of this heterodimer is a prerequisite for the genomic actions of vitamin D and its analogs. The binding of this compound to the VDR promotes this essential partnership with RXR, enabling the complex to interact with DNA and regulate gene transcription. researchgate.netresearchgate.net The efficiency of this heterodimerization can be synergistically enhanced by the presence of RXR-specific ligands (rexinoids), which can further amplify the transcriptional response. nih.govmdpi.com

Genomic Actions and Transcriptional Regulation

The primary mechanism through which this compound exerts its effects is by modulating the expression of a specific set of VDR target genes. brill.commdpi.com The VDR-RXR heterodimer, once bound to a VDRE, recruits a complex of coactivator or corepressor proteins that modify chromatin structure and influence the rate of transcription by RNA polymerase II. nih.gov

Research demonstrates that this compound is a potent modulator of gene expression, particularly for genes involved in the immune response. wiley.comnih.gov Studies using human peripheral blood mononuclear cells (PBMCs) show that this analog effectively suppresses the expression of pro-inflammatory Th1-type cytokines. wiley.comnih.gov Concurrently, it enhances the expression of anti-inflammatory Th2-type cytokines. This selective gene regulation results in a shift in the balance of the immune response, away from a pro-inflammatory state. wiley.com The compound's ability to regulate these specific genes highlights its potential as a targeted immunomodulatory agent. semanticscholar.org

Detailed analyses have identified several key VDR target genes that are specifically modulated by this compound. In models of T-cell-mediated inflammation, treatment with this compound leads to a significant downregulation of pro-inflammatory cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), as well as the macrophage-derived product Interleukin-1 beta (IL-1β). wiley.comnih.govnih.gov Furthermore, it decreases the expression of T-bet, a key transcription factor that drives Th1 cell differentiation. nih.gov

Conversely, the expression of the anti-inflammatory and regulatory cytokines Interleukin-10 (IL-10) and Interleukin-4 (IL-4) is significantly increased. wiley.comnih.gov This dual action—suppressing key drivers of inflammation while augmenting regulatory pathways—is a hallmark of its genomic activity. nih.gov

The table below summarizes the observed effects of this compound on the expression of specific VDR target genes in immune cells.

| Target Gene | Gene Product Function | Effect of this compound |

|---|---|---|

| IFNG | Pro-inflammatory Th1 cytokine | Downregulated / Inhibited wiley.comnih.gov |

| TNF | Pro-inflammatory cytokine | Downregulated / Inhibited wiley.comnih.gov |

| IL1B | Pro-inflammatory cytokine (macrophage-derived) | Downregulated / Inhibited nih.gov |

| TBX21 (T-bet) | Transcription factor for Th1 differentiation | Downregulated / Inhibited nih.gov |

| IL10 | Anti-inflammatory/regulatory Th2 cytokine | Upregulated / Increased wiley.comnih.gov |

| IL4 | Anti-inflammatory/regulatory Th2 cytokine | Upregulated / Increased wiley.comnih.gov |

Coregulator Recruitment and Dissociation Dynamics

The genomic actions of vitamin D compounds are primarily mediated through the ligand-dependent transcription factor, the vitamin D receptor (VDR). Upon ligand binding, the VDR undergoes a conformational change that facilitates its heterodimerization with the retinoid X receptor (RXR). nih.gov This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, recruiting a suite of coregulator proteins—coactivators and corepressors—that modulate gene transcription. nih.gov

The specific profile of recruited coregulators is crucial in determining the ultimate biological response, and this can vary between different vitamin D analogs. The structural alterations induced in the VDR by a specific ligand dictate the affinity and selectivity of coregulator binding. For instance, studies on the closely related analog, 22-oxa-1α,25-dihydroxyvitamin D3 (OCT), have demonstrated a selective interaction with the transcriptional coactivator TIF2 (also known as SRC-2), while showing no significant interaction with other coactivators like SRC-1 or AIB-1. This selective recruitment of TIF2 by the OCT-bound VDR was shown to potentiate the transactivation function of the VDR. This suggests that the unique structure of a vitamin D analog can fine-tune the biological response by selectively engaging specific coregulators, which may activate a particular set of target genes.

While direct studies on the coregulator recruitment profile of this compound are not extensively detailed in the available literature, the principle of ligand-specific coregulator interaction is well-established. It is understood that the ability of a ligand-VDR complex to initiate transcription is not solely dependent on its binding affinity for the VDR but is also critically influenced by the subsequent recruitment of coactivators. iiarjournals.org The structural modifications in this compound, specifically the introduction of a double bond at the C22-23 position and an oxygen atom at C25, likely induce a unique conformational state in the VDR's ligand-binding domain. This altered conformation would, in turn, present a distinct surface for interaction with coregulators, leading to a specific pattern of recruitment and dissociation that underpins its unique biological activity profile, such as its potent immunosuppressive effects. nih.gov

In the context of transcriptional repression, such as the regulation of the parathyroid hormone (PTH) gene, the VDR/RXR heterodimer binds to a negative VDRE and recruits corepressors. For the analog 22-oxa-calcitriol, it has been suggested that its higher transrepressive potency compared to the natural hormone, 1,25-dihydroxyvitamin D3, may be due to the recruitment of more potent VDR corepressors to the PTH gene promoter. physiology.org This highlights that the dynamics of both coactivator and corepressor interactions are key to the specific actions of vitamin D analogs.

Table 1: Coregulator Interaction with Vitamin D Analogs

| Vitamin D Analog | Interacting Coregulator(s) | Functional Outcome |

| 22-oxa-1α,25-dihydroxyvitamin D3 (OCT) | TIF2 (SRC-2) | Potentiated transactivation of VDR |

| 22-oxa-calcitriol | Potentially more potent corepressors | Higher transrepression of PTH gene |

Non-Genomic Actions and Signaling Pathways

In addition to the classical genomic pathway that involves gene transcription, vitamin D and its analogs can elicit rapid, non-genomic responses that are initiated at the cell membrane. These actions occur within minutes and involve the activation of various intracellular signaling cascades, which can, in turn, influence cellular processes and even cross-talk with the genomic signaling pathway. frontiersin.org

Rapid Cellular Responses

The non-genomic effects of vitamin D compounds are thought to be mediated by a population of VDRs located at the cell membrane or in the cytoplasm. frontiersin.org Binding of the ligand to these receptors can trigger swift cellular events. One of the hallmark rapid responses to vitamin D signaling is the modulation of intracellular calcium levels. Studies on other steroid hormones and vitamin D metabolites have shown that they can induce a rapid increase in intracellular calcium concentration. nih.govnih.gov While direct evidence for this compound inducing this specific response is not prominent, it is a plausible mechanism given its structural similarity to other active vitamin D compounds.

These rapid responses are not mutually exclusive from genomic actions and can, in fact, potentiate nuclear transcription. The signaling cascades activated by membrane-initiated events can converge on molecules that are also involved in transcriptional regulation, such as nuclear receptors and their coregulators. nih.gov

Activation of Intracellular Signaling Cascades

The binding of vitamin D analogs to membrane-associated receptors can initiate a variety of intracellular signaling cascades. Among the most well-documented are the protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathways. frontiersin.orgwikipedia.org

The Protein Kinase C (PKC) pathway is a major signaling route involved in numerous cellular processes. Activation of PKC can be triggered by an increase in intracellular calcium and diacylglycerol (DAG). wikipedia.orgresearchgate.net The activation of PKC by vitamin D compounds can lead to the phosphorylation of a wide array of substrate proteins, thereby controlling their function. This pathway is implicated in the regulation of cell proliferation and differentiation, functions that are also modulated by this compound.

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is another key target of non-genomic vitamin D action. wikipedia.orgmdpi.com This pathway is a central communication line that transmits signals from cell surface receptors to the nucleus, influencing processes like cell division and survival. wikipedia.org The activation of the MAPK/ERK pathway by vitamin D analogs can occur rapidly and has been shown to modulate the transcriptional activity of the VDR for certain genes. For example, in Caco-2 cells, the ERK1/2 signaling pathway enhances the 1,25-dihydroxyvitamin D3-mediated expression of the CYP24 gene, a key enzyme in vitamin D metabolism. nih.govnih.gov This enhancement is thought to involve the recruitment of the coactivator MED1 to the gene promoter. nih.govnih.gov

The immunosuppressive effects of this compound, such as the inhibition of Th1-cytokines (IFN-γ, TNF-α) and the augmentation of Th2-cytokines (IL-4, IL-10), are likely downstream consequences of these initial rapid signaling events. nih.gov By modulating the MAPK and potentially the PKC pathways, this compound can influence the activity of transcription factors that control the expression of these cytokine genes, thereby shaping the immune response.

Table 2: Potential Non-Genomic Signaling Pathways for this compound

| Signaling Pathway | Key Mediators | Potential Downstream Effects |

| Protein Kinase C (PKC) | Diacylglycerol (DAG), Ca2+ | Modulation of cell proliferation and differentiation |

| Mitogen-Activated Protein Kinase (MAPK/ERK) | Ras, Raf, MEK, ERK | Regulation of gene expression (e.g., CYP24), influence on cell survival and immune responses |

Cellular Immunomodulatory Mechanisms

Effects on Innate Immune Cells

Research into the specific effects of 22-Ene-25-oxavitamin D on macrophage activation and phenotype modulation is targeted. However, studies have shown that this vitamin D analogue can influence macrophage activity by inhibiting the production of the macrophage-derived pro-inflammatory cytokine, Interleukin-1 beta (IL-1β). nih.gov In studies using human peripheral blood mononuclear cells (PBMCs) stimulated with phytohaemagglutinin (PHA), this compound was found to inhibit the secretion of IL-1β in a concentration-dependent manner. nih.gov This finding suggests a direct impact on the inflammatory response mediated by macrophages.

Currently, there is no available research data specifically detailing the effects of this compound on the maturation and tolerogenic properties of dendritic cells.

Impact on Adaptive Immune Cells

This compound has been shown to exert significant immunomodulatory effects on human peripheral blood mononuclear cells (PBMCs). nih.gov In in-vitro studies, PBMCs from healthy donors were cultured and stimulated with phytohaemagglutinin (PHA) to induce an immune response. nih.gov Treatment with this compound at concentrations ranging from 10-10 to 10-5 mol L-1 led to a notable suppression of the PHA-induced T-helper 1 (Th1) cell response. nih.gov This was evidenced by a concentration-dependent inhibition of the pro-inflammatory cytokines Interferon-gamma (IFNγ) and Tumor Necrosis Factor-alpha (TNFα). nih.gov

Simultaneously, the compound was observed to enhance the T-helper 2 (Th2) cell response, leading to a significant increase in the secretion of the anti-inflammatory cytokines Interleukin-10 (IL-10) and Interleukin-4 (IL-4). nih.gov These findings underscore the compound's ability to shift the immune response from a pro-inflammatory to a more anti-inflammatory and tolerogenic state.

The immunomodulatory capacity of this compound is prominently characterized by its ability to modulate the balance between Th1 and Th2 cytokines. nih.gov This compound distinctively inhibits the secretion of Th1-associated cytokines, which are central to cellular inflammatory responses. nih.gov Specifically, the production of IFNγ and TNFα is suppressed in a concentration-dependent manner. nih.gov

Conversely, this compound augments the Th2 compartment of the immune system. nih.gov This is demonstrated by a significant increase in the secretion of IL-10 and IL-4, cytokines known for their roles in humoral immunity and anti-inflammatory processes. nih.gov This dual action of inhibiting Th1 responses while promoting Th2 responses highlights the compound's potential in managing T-cell-mediated inflammatory conditions. nih.gov

Data Table: Effect of this compound on Cytokine Secretion by PHA-Stimulated PBMCs

| Cytokine | Immune Cell Source (Primarily) | Effect of this compound | Nature of Response |

| IFNγ | Th1 Cells | Inhibition | Pro-inflammatory |

| TNFα | Th1 Cells, Macrophages | Inhibition | Pro-inflammatory |

| IL-1β | Macrophages | Inhibition | Pro-inflammatory |

| IL-10 | Th2 Cells, Regulatory T Cells | Increased Secretion | Anti-inflammatory |

| IL-4 | Th2 Cells | Increased Secretion | Anti-inflammatory |

T Lymphocyte Differentiation and Function

Induction and Expansion of Regulatory T Cells (Treg)

The active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol), is known to have a significant impact on the differentiation and function of immune cells, including the promotion of a suppressive phenotype in CD4+ T cells. Research indicates that T cells can convert the precursor 25-hydroxyvitamin D3 into its active form, which in turn supports the expression of key regulatory T cell markers such as FOXP3, CD25, and CTLA-4. nih.gov This process is crucial for the local regulation of adaptive immune responses. nih.gov

While direct quantitative data on the specific impact of this compound on the expansion of the CD4+CD25+FoxP3+ Treg population is not extensively detailed in available research, its influence on cytokine profiles provides strong indirect evidence of its role in promoting a regulatory environment. In a study involving a murine model of colitis, treatment with this compound led to a significant increase in the local tissue levels of Interleukin-10 (IL-10) and Interleukin-4 (IL-4). IL-10 is a hallmark cytokine of regulatory T cells and plays a critical role in immune suppression. The augmentation of the Th2 compartment, characterized by increased IL-4 and IL-10, further points to a shift away from pro-inflammatory Th1 responses.

The combination of vitamin D metabolites with TGF-β, a key cytokine in the induction of Tregs, has been shown to further upregulate CD25 and CTLA-4, and significantly increase the secretion of soluble CTLA-4 and IL-10. nih.gov This suggests that this compound may act synergistically with other factors in the immune microenvironment to enhance the function of regulatory T cells.

Table 1: Effect of Vitamin D Metabolites on Regulatory T Cell Markers and Cytokines

| Condition | FOXP3 Expression | CD25 Expression | CTLA-4 Expression | IL-10 Secretion | IFN-γ Production |

|---|---|---|---|---|---|

| 25-hydroxyvitamin D3 | Supported | Supported | Supported | Not specified | Inhibited |

| 25(OH)D3 + TGF-β | Decreased percentage of expressing cells | Further upregulated | Further upregulated | Significantly increased | Decreased |

| 1,25(OH)2D3 + TGF-β | Decreased percentage of expressing cells | Further upregulated | Further upregulated | Significantly increased | Decreased |

This table summarizes the observed effects of vitamin D metabolites on key markers and cytokine production associated with regulatory T cells, based on in vitro studies with human CD4+ T cells. nih.gov

B Lymphocyte Activity and Immunoglobulin Production

The influence of vitamin D and its analogs extends to the humoral arm of the immune system, specifically impacting B lymphocyte activity and the production of immunoglobulins. The active form of vitamin D, 1,25-dihydroxyvitamin D3, has been demonstrated to directly affect B cell function. nih.gov

Studies have shown that 1,25-dihydroxyvitamin D3 can inhibit the ongoing proliferation of activated B cells and induce their apoptosis. nih.gov Furthermore, it significantly inhibits the generation of plasma cells and post-switch memory B cells. nih.gov This inhibitory effect on B cell differentiation is a key mechanism through which vitamin D analogs can temper humoral immune responses.

The suppression of immunoglobulin production by 1,25-dihydroxyvitamin D3 has been observed in a dose-dependent manner in in vitro studies. nih.gov This effect is most pronounced when the compound is introduced at the beginning of B cell cultures, coinciding with a decrease in DNA synthesis, indicating an inhibition of B cell proliferation before their differentiation into antibody-secreting cells. nih.gov The inhibitory action appears to be mediated through cytosol receptors expressed on activated B cells. nih.gov

While direct experimental data quantifying the inhibitory effect of this compound on immunoglobulin production by B cells is limited, its classification as a potent immunosuppressive vitamin D analog suggests a similar mechanism of action to its parent compound, 1,25-dihydroxyvitamin D3. The established biological role of 1,25-dihydroxyvitamin D3 in reducing immunoglobulin production by B cells provides a strong basis for inferring the functional consequences of this compound on B lymphocyte activity.

Table 2: Effects of 1,25-Dihydroxyvitamin D3 on B Lymphocyte Functions

| B Cell Function | Effect of 1,25-Dihydroxyvitamin D3 | Mechanism |

|---|---|---|

| Proliferation of activated B cells | Inhibited | Induction of apoptosis, upregulation of p27 nih.gov |

| Plasma cell generation | Significantly inhibited | Inhibition of differentiation nih.gov |

| Post-switch memory B cell generation | Significantly inhibited | Inhibition of differentiation nih.gov |

| Immunoglobulin (Ig) production | Dose-dependently suppressed | Inhibition of B cell proliferation prior to differentiation nih.gov |

This table outlines the inhibitory effects of 1,25-dihydroxyvitamin D3 on various aspects of B lymphocyte activity as reported in scientific literature. nih.gov

Preclinical Efficacy and Disease Model Research

In Vitro Cellular Models of Immune Dysregulation

The initial assessment of the immunomodulatory capacity of 22-Ene-25-oxavitamin D involved various in vitro cellular models. These studies aimed to elucidate the compound's direct effects on immune cells and the underlying molecular mechanisms.

Primary Cell Culture Studies

Research utilizing primary human immune cells has been crucial in characterizing the effects of this compound on immune responses. Studies on peripheral blood mononuclear cells (PBMCs) from healthy donors have shown that the compound possesses significant immunomodulatory capabilities. wiley.comnih.gov

In these studies, PBMCs were stimulated with phytohaemagglutinin (PHA) to induce an inflammatory response. Treatment with this compound led to a concentration-dependent inhibition of T helper 1 (Th1) cell-associated cytokines. wiley.com Specifically, the secretion of interferon-gamma (IFNγ) and tumor necrosis factor-alpha (TNFα) was markedly reduced. wiley.com The compound also suppressed the production of interleukin-1 beta (IL-1β), a key pro-inflammatory cytokine primarily produced by macrophages. wiley.com

Conversely, this compound promoted a shift towards a T helper 2 (Th2) phenotype by significantly increasing the secretion of anti-inflammatory cytokines, including interleukin-4 (IL-4) and interleukin-10 (IL-10). wiley.com This dual action—suppressing pro-inflammatory Th1 responses while augmenting anti-inflammatory Th2 responses—highlights its potential for treating T-cell-mediated diseases. wiley.com Further studies on cultured peripheral mononuclear cells from patients with Inflammatory Bowel Disease (IBD) and healthy controls demonstrated that ZK156979 could inhibit gelatinase activity. nih.gov

Table 1: Effect of this compound on Cytokine Secretion in PHA-Stimulated Human PBMCs

| Cytokine | Effect | Potency (IC50) | Maximum Inhibition | Source |

| IFNγ | Inhibition | 7.0 x 10⁻⁹ M | 81% of control | wiley.comresearchgate.net |

| TNFα | Inhibition | Not Reported | Concentration-dependent | wiley.com |

| IL-1β | Inhibition | Not Reported | Concentration-dependent | wiley.com |

| IL-10 | Stimulation | Not Applicable | Significantly increased | wiley.com |

| IL-4 | Stimulation | Not Applicable | Significantly increased | wiley.com |

Cell Line-Based Assays

To investigate the molecular pathways affected by this compound, researchers have utilized immortalized immune cell lines. These assays provide a more homogenous system to study specific cellular mechanisms.

Studies employing the Jurkat T-cell line have shown that this compound can inhibit key transcription factors that regulate inflammatory gene expression. researchgate.net The compound was found to inhibit the activity of both Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). researchgate.net The inhibition of NF-κB transcription was effective at concentrations around 1.0 x 10⁻⁸ M, while AP-1 inhibition was slightly less potent. researchgate.net These transcription factors are critical for the induction of numerous pro-inflammatory genes, including those for cytokines and chemokines, suggesting a mechanism for the compound's anti-inflammatory effects observed in primary cells.

In Vivo Animal Models of Inflammatory and Autoimmune Diseases

Following promising in vitro results, the efficacy of this compound was evaluated in animal models that mimic human inflammatory and autoimmune diseases.

Experimental Colitis Models (e.g., TNBS-induced colitis)

The most extensive in vivo research on this compound has been conducted using the 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model in mice, which represents a T helper 1 (Th1)-mediated intestinal inflammation similar to Crohn's disease. wiley.comnih.gov

In these studies, treatment with this compound was shown to significantly ameliorate the severity of colitis. wiley.comoup.com Both prophylactic (from day 0) and therapeutic (from day 3) administration of the compound abrogated body weight loss, reduced diarrhea, and improved macroscopic signs of intestinal inflammation, with a potency comparable to the active form of vitamin D, calcitriol (B1668218). wiley.com

The therapeutic effects were accompanied by significant changes at the tissue level. There was a marked reduction in the infiltration of inflammatory cells into the colon, as measured by decreased myeloperoxidase (MPO) activity. wiley.com Furthermore, analysis of colon tissue revealed a down-regulation of the pro-inflammatory cytokines TNF-α and IFN-γ. wiley.com Consistent with the in vitro findings, local tissue levels of the anti-inflammatory cytokines IL-10 and IL-4 were increased following treatment. wiley.com The expression of T-bet, a key transcription factor for Th1 cell differentiation, was also decreased. wiley.com These findings provide clear evidence of the compound's beneficial effects in a model of experimental colitis. wiley.comnih.gov

Table 2: Efficacy of this compound in TNBS-Induced Colitis in Mice

| Parameter | Effect of Treatment | Source |

| Body Weight Loss | Abrogated | wiley.com |

| Clinical Activity Score (Diarrhea, Bleeding) | Decreased | oup.com |

| Macroscopic Intestinal Inflammation | Ameliorated | wiley.comoup.com |

| Myeloperoxidase (MPO) Activity | Down-regulated | wiley.com |

| TNF-α and IFN-γ (Tissue Levels) | Decreased | wiley.com |

| IL-10 and IL-4 (Tissue Levels) | Increased | wiley.com |

| T-bet Expression | Decreased | wiley.com |

Experimental Autoimmune Encephalomyelitis (EAE) Models

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis, another Th1/Th17-mediated autoimmune disease. While the parent compound, 1,25-dihydroxyvitamin D3, and other non-hypercalcemic analogs have been shown to prevent or ameliorate EAE, a review of the available scientific literature did not yield studies specifically investigating the efficacy of this compound (ZK156979) in any EAE models. wiley.comnih.gov

Other Relevant Preclinical Animal Models

The potential therapeutic utility of this compound could extend to other autoimmune conditions such as rheumatoid arthritis, psoriasis, or systemic lupus erythematosus. However, based on the reviewed literature, preclinical studies evaluating the efficacy of this compound in animal models of these specific diseases have not been identified. The current in vivo research focus appears to have been predominantly on inflammatory bowel disease.

Assessment of Efficacy Parameters in Preclinical Studies

Extensive searches of scientific databases and research publications did not yield any preclinical studies investigating the efficacy of this compound through the specific parameters outlined below.

Histopathological and Morphological Analyses

No published research could be identified that has conducted histopathological or morphological analyses to assess the efficacy of this compound in any disease model. Consequently, there is no data available on its potential effects on tissue architecture, cellular infiltration, or other microscopic structural changes.

Biomarker Analysis in Tissues and Fluids (e.g., Myeloperoxidase activity, Cytokine levels)

There are no available studies that report on the analysis of biomarkers in tissues or fluids following treatment with this compound in a preclinical setting. Specific data on its impact on myeloperoxidase (MPO) activity or the levels of inflammatory cytokines are not present in the current scientific literature.

Structure Activity Relationship Sar Investigations

Correlation Between Structural Modifications and VDR Selectivity

The selectivity of vitamin D analogues for the VDR is a critical determinant of their biological activity. Modifications to the side chain and A-ring of the vitamin D molecule can profoundly alter this selectivity, leading to analogues with dissociated effects, such as potent immunomodulatory or anti-proliferative actions with reduced calcemic side effects. iiarjournals.orgnih.gov

The introduction of an oxygen atom into the side chain, as seen in 22-oxa analogues, can significantly reduce affinity for the VDR. sci-hub.se This modification, while seemingly counterintuitive for developing potent analogues, is a key strategy in creating compounds with a more favorable therapeutic window. The reduced VDR affinity often correlates with lower calcemic activity, a major limiting factor in the clinical use of potent vitamin D compounds like calcitriol (B1668218). sci-hub.semdpi.com

Furthermore, the rigidity of the A-ring and the presence of heteroatoms in the side chain are known to decrease VDR affinity. sci-hub.se This principle is leveraged in the design of analogues where the primary goal is to enhance specific non-calcemic actions. The interplay between these modifications allows for the fine-tuning of VDR selectivity, paving the way for tissue- and cell-specific activities.

Side Chain Contributions to Biological Activities

The side chain of the vitamin D molecule is a primary target for synthetic modifications aimed at modulating biological activity. The specific alterations in 22-Ene-25-oxavitamin D, namely the introduction of a double bond at the C22-23 position and an oxygen atom at the C25 position, are pivotal to its distinct pharmacological profile.

Role of the 22-Ene Moiety

The presence of a double bond at the C22-23 position, the 22-ene moiety, is a common feature in many synthetic vitamin D analogues. This modification can influence the conformation of the side chain, which in turn affects its interaction with the ligand-binding pocket of the VDR. In some analogues, the introduction of a 22-ene group has been associated with potent biological effects. For instance, the analogue 1α,24S-dihydroxy-22-ene-25,27-decavitamin D₃ has been a subject of study for its biological activities. jst.go.jp The conformational constraints imposed by the double bond can lead to altered binding kinetics and co-activator recruitment, ultimately influencing the transcriptional activity of the VDR.

Significance of the 25-Oxa Moiety

The replacement of the carbon atom at the 25-position with an oxygen atom, creating a 25-oxa analogue, is a significant modification that drastically alters the compound's properties. This change, as seen in this compound, contributes to a reduction in the calcemic effects of the molecule. iiarjournals.org The 25-oxa modification can lead to a decreased affinity for the vitamin D binding protein (DBP), the primary carrier of vitamin D metabolites in the circulation. oatext.com This lower affinity can result in faster clearance of the analogue from the bloodstream, reducing its systemic calcemic load. acs.org For example, the 22-oxa analogue Maxacalcitol has a 500-fold lower affinity for DBP compared to calcitriol, leading to its rapid clearance. acs.org

Development of Analogues with Enhanced Dissociation Profile

A major goal in the development of vitamin D analogues is to achieve a "dissociated profile," meaning the separation of desired therapeutic effects (e.g., anti-inflammatory, anti-proliferative) from the undesirable calcemic side effects. iiarjournals.org this compound (ZK156979) is a prime example of such an analogue. It has demonstrated profound immunosuppressive capabilities with low calcemic potential. iiarjournals.org

Studies have shown that ZK156979 can inhibit the production of pro-inflammatory Th1-cytokines, such as interferon-gamma (IFNγ) and tumor necrosis factor-alpha (TNFα), while promoting the secretion of anti-inflammatory Th2-cytokines like interleukin-4 (IL-4) and interleukin-10 (IL-10). iiarjournals.org This immunomodulatory activity, coupled with its reduced calcemic side effects, makes it a promising candidate for T-cell-mediated diseases. iiarjournals.org The low calcemic nature of ZK156979 has been demonstrated in studies where it did not cause hypercalcemia at doses that were effective for its immunomodulatory actions, unlike the natural hormone 1,25-dihydroxyvitamin D₃ which did induce hypercalcemia at comparable therapeutic doses. oatext.com

The development of such dissociated analogues often involves a strategic combination of modifications. The introduction of an oxygen atom at the 22-position, as seen in 22-oxa-calcitriol, has been shown to significantly increase anticancer potency. sci-hub.se When combined with other modifications, such as changes in stereochemistry at the C20 position, analogues with exceptionally enhanced abilities to induce cancer cell differentiation have been produced. sci-hub.se

Below is a data table illustrating the VDR binding affinity and calcemic response of various vitamin D analogues, highlighting the impact of side-chain modifications.

| Compound | Relative VDR Binding Affinity (%) (vs. 1,25(OH)₂D₃) | Calcemic Activity |

| 1α,25(OH)₂D₃ | 100 | High |

| 1α,25-dihydroxy-22-oxavitamin D₃ (OCT) | Lower than 1,25(OH)₂D₃ | Low |

| ZK159222 | ~20% of 1,25(OH)₂D₃ agonistic ability | Low |

| ZK191784 | Similar to 1,25(OH)₂D₃ | Low |

Data is compiled from multiple sources for comparative purposes. sci-hub.semdpi.comnih.gov

Stereochemical Influences on VDR Activation and Functional Outcomes

The stereochemistry of the vitamin D molecule, particularly at the chiral centers of the side chain (C20) and the A-ring, plays a crucial role in VDR activation and the subsequent biological response. nih.gov Even subtle changes in the three-dimensional arrangement of atoms can lead to dramatic differences in biological potency and selectivity. researchgate.net

Furthermore, modifications to the stereochemistry of the A-ring, such as epimerization at the C1 or C3 positions, can also significantly alter biological activity. For example, switching the 3-OH group from the β to the α position drastically reduces physiological activity and VDR binding affinity. researchgate.net The synthesis of various A-ring diastereomers of 1α,25-dihydroxy-22-oxavitamin D₃ (OCT) has been undertaken to explore these structure-activity relationships in detail.

The following table summarizes the influence of stereochemistry on the VDR binding affinity of selected vitamin D analogues.

| Compound | Stereochemical Modification | Relative VDR Binding Affinity (%) (vs. 1,25(OH)₂D₃) |

| 19-nor-1α,2α,25(OH)₃D₃ | 2α-OH | Lower than 2β-OH epimer |

| 19-nor-1α,2β,25(OH)₃D₃ | 2β-OH | Higher than 2α-OH epimer |

| 2α-methyl-1,25(OH)₂D₃ | 2α-methyl | Higher than 2β-methyl epimer |

| 2β-methyl-1,25(OH)₂D₃ | 2β-methyl | Lower than 2α-methyl epimer |

This data is based on findings for 19-nor-vitamin D analogues and C-2 substituted analogues.

Future Directions and Research Perspectives

Identification of Novel Molecular Targets

While the primary target of vitamin D analogs is the vitamin D receptor (VDR), a ligand-activated transcription factor, there is a growing understanding that their biological effects may be mediated by additional, non-classical pathways. nih.gov Future research will need to focus on identifying novel molecular targets for 22-Ene-25-oxavitamin D to gain a more comprehensive understanding of its pleiotropic effects.

One avenue of investigation is its potential interaction with other nuclear receptors. The structural similarity of this compound to other steroidal hormones suggests the possibility of cross-reactivity or modulation of other receptor systems, which could contribute to its unique biological activity. nih.gov Furthermore, exploring its impact on cellular signaling cascades independent of direct VDR binding is crucial. For instance, vitamin D compounds have been shown to influence pathways such as the NF-κB and AP-1 signaling, which are central to inflammatory responses. openaccessjournals.com Research has also pointed towards a novel pharmacological effect of the active form of vitamin D as a PARP inhibitor, a mechanism that is independent of the VDR. openaccessjournals.com

Identifying these novel targets will require a combination of affinity-based proteomics, computational docking studies, and functional genomic screens. Pinpointing these alternative binding partners and signaling pathways will not only refine our understanding of how this compound exerts its effects but may also unveil new therapeutic opportunities.

Advanced Preclinical Model Development

To better predict the clinical efficacy of this compound, the development and utilization of more sophisticated preclinical models are essential. Traditional two-dimensional cell cultures and conventional animal models often fail to fully recapitulate the complexity of human diseases. units.itfrontiersin.org

Organoid Models: Patient-derived organoids (PDOs) are three-dimensional structures grown in vitro that mimic the architecture and function of the original tissue. units.itfrontiersin.org Establishing organoid models from various tissues, such as the intestine, liver, and pancreas, will provide a powerful platform to study the effects of this compound in a more physiologically relevant context. units.ithubrecht.eumdpi.com These models can be used for drug screening, investigating mechanisms of action, and even personalizing treatment strategies. units.it For instance, intestinal organoids have been successfully used to model diseases like cystic fibrosis and cancer. units.it

Humanized Animal Models: The significant differences between the murine and human immune systems can limit the predictive value of standard mouse models for immunomodulatory drugs. frontiersin.org The development of humanized mouse models, which are immunodeficient mice engrafted with human immune cells or tissues, offers a more accurate in vivo system to evaluate the immunological effects of this compound. nih.gov These models are particularly valuable for studying its impact on human T-cell responses and for preclinical evaluation of its efficacy in immune-mediated diseases. nih.gov

Multi-omics Integration for Comprehensive Mechanistic Understanding

To unravel the complex molecular mechanisms underlying the activity of this compound, an integrated multi-omics approach is indispensable. nih.govgenexplain.commdpi.com This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome to provide a holistic view of the cellular response to the compound.

By combining transcriptomics (gene expression profiling) with proteomics (protein expression profiling), researchers can identify the genes and proteins that are differentially regulated by this compound. mdpi.com This can help to pinpoint the key signaling pathways and cellular processes that are modulated by the compound. Integrating metabolomics, the study of small molecule metabolites, can further reveal the downstream functional consequences of these changes, providing a snapshot of the metabolic state of the cell. nih.govmdpi.comnih.gov

For example, integrating transcriptomic and metabolomic data can reveal how changes in gene expression lead to alterations in metabolic pathways. mdpi.com This systems-level view is crucial for understanding the multifaceted effects of this compound and for identifying potential biomarkers of response. genexplain.com

Exploration of Combinatorial Therapeutic Strategies

The future of many therapies, particularly in oncology and immunology, lies in combination treatments. nih.govfrontiersin.org Investigating the synergistic potential of this compound with other therapeutic agents is a promising area of research. Its immunomodulatory properties make it an attractive candidate for combination with immunotherapy, such as immune checkpoint inhibitors. openaccessjournals.comnih.govwikipedia.org

Immune checkpoint inhibitors, like anti-PD-1 and anti-CTLA-4 antibodies, work by releasing the brakes on the immune system to enhance anti-tumor responses. wikipedia.orgfrontiersin.orgnih.gov By modulating the tumor microenvironment and T-cell function, this compound could potentially enhance the efficacy of these therapies. openaccessjournals.comnih.gov For instance, vitamin D has been shown to inhibit T-cell proliferation, particularly of the Th1 subset, and to modulate the production of inflammatory cytokines. openaccessjournals.com

Future studies should explore various combination strategies in relevant preclinical models. These studies will need to carefully evaluate the optimal sequencing and timing of administration to maximize synergistic effects and to understand the immunological changes occurring in vivo. nih.gov

Application of Computational Design and Predictive Modeling

Computational approaches are increasingly being used to accelerate drug discovery and development. In the context of this compound, computational design and predictive modeling can be applied in several ways.

Analog Design: Computational modeling can be used to design and screen new analogs of this compound with improved properties, such as enhanced potency, selectivity, or a more favorable pharmacokinetic profile. By understanding the structure-activity relationship of the VDR with its ligands, researchers can rationally design novel compounds with desired biological activities. acs.org

Q & A

Basic Research Question

- Use matrix-matched calibrators (human serum) to minimize ion suppression in LC-MS/MS .

- Implement intra-laboratory CVs <5% via daily controls .

- Cross-validate immunoassays against LC-MS/MS for ≥20% of samples .

- Report results in both ng/mL and nmol/L with conversion factors .

How can systems biology elucidate vitamin D’s pleiotropic effects across tissues?

Advanced Research Question

Single-cell RNA sequencing identifies cell-type-specific vitamin D receptor (VDR) targets, while chromatin accessibility assays (ATAC-seq) map enhancer regions activated by 1,25(OH)2D3 . Machine learning models integrate epigenomic and metabolomic data to predict tissue-specific response thresholds .

What criteria should guide population selection in 25(OH)D deficiency research?

Basic Research Question

Prioritize high-risk subgroups:

- Ethnicity : African/Caribbean populations have higher DBP affinity, reducing free 25(OH)D .

- Comorbidities : Obesity (BMI >30) and malabsorption syndromes (e.g., Crohn’s disease) .

- Latitude : Populations above 37°N/S have seasonal deficiency prevalence >40% .

What methodological considerations apply to longitudinal studies tracking 25(OH)D dynamics?

Advanced Research Question

Model temporal variability using mixed-effects regression with random intercepts for intra-individual fluctuations . Account for assay drift by re-measuring baseline samples at study end . For aging cohorts, adjust for declining cutaneous synthesis capacity (7% per decade post-40 years) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.